molecular formula C38H50F17N3O6S B12727580 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate CAS No. 93894-74-7

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate

Katalognummer: B12727580
CAS-Nummer: 93894-74-7
Molekulargewicht: 999.9 g/mol
InChI-Schlüssel: VPUBPEWSNIAMAS-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamates. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.

    Industry: Utilized in the development of advanced materials, coatings, and surfactants.

Wirkmechanismus

The mechanism of action of 9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Octadecenyl (5-(((2-(((heptadecafluoroisooctyl)sulphonyl)methylamino)ethoxy)carbonyl)amino)-2-methylphenyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to advanced material development.

Eigenschaften

CAS-Nummer

93894-74-7

Molekularformel

C38H50F17N3O6S

Molekulargewicht

999.9 g/mol

IUPAC-Name

[(E)-octadec-9-enyl] N-[2-methyl-5-[2-[methyl-[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]ethoxycarbonylamino]phenyl]carbamate

InChI

InChI=1S/C38H50F17N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-63-30(60)57-28-25-27(21-20-26(28)2)56-29(59)64-24-22-58(3)65(61,62)38(54,55)35(46,47)34(44,45)33(42,43)32(40,41)31(39,36(48,49)50)37(51,52)53/h11-12,20-21,25H,4-10,13-19,22-24H2,1-3H3,(H,56,59)(H,57,60)/b12-11+

InChI-Schlüssel

VPUBPEWSNIAMAS-VAWYXSNFSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)NC1=C(C=CC(=C1)NC(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.